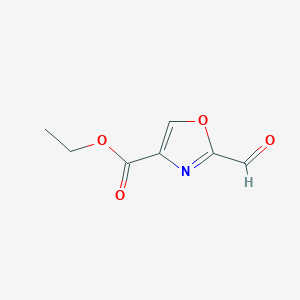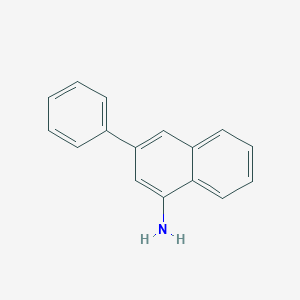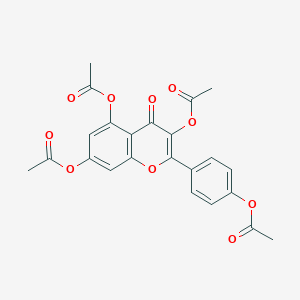
Kaempferol tetraacetate
Descripción general
Descripción
Kaempferol tetraacetate is a flavonoid with the CAS number 16274-11-6 . It appears as a powder and belongs to the type of compounds known as flavonoids . It has been found in the herbs of Cudrania tricuspidata .
Molecular Structure Analysis
Kaempferol tetraacetate has the chemical formula C23H18O10 . Its chemical name is [4-(3,5,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate . The molecular weight of Kaempferol tetraacetate is 454.4 .
Chemical Reactions Analysis
Kaempferol, a related compound, has been shown to interact with various radical species in different media, suggesting potential antioxidant properties . Kaempferol has also been shown to exhibit significant cytotoxicity in vitro against three human cell lines HL-60, U937, and SK-MEL-1 .
Physical And Chemical Properties Analysis
Kaempferol tetraacetate is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound is desiccated at -20°C for storage .
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Kaempferol and its associated compounds exhibit antimicrobial properties , including antibacterial, antifungal, and antiprotozoal activities . The development of drugs and treatment schemes based on these compounds is becoming increasingly important in the face of emerging resistance of numerous pathogens .
Traditional Applications
Many of the kaempferol-containing plants are used in traditional systems all over the world for centuries to treat numerous conditions . This highlights the potential of Kaempferol tetraacetate in traditional medicine.
Anti-Cancer Properties
Kaempferol has been shown to have anti-cancer properties . It alters many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types .
Treatment of Pancreatic Cancer
Research on three human pancreatic cancer cell lines presented the anti-cancer effect of kaempferol via viability reduction and apoptosis increasing in a dose-depend manner .
Treatment of Breast Cancer
According to animal studies, flavonoids like Kaempferol exhibit a therapeutic effect as a chemotherapy drug for breast cancer .
Nanotechnology Applications
A novel nanotechnology application involving a blend loaded with kaempferol nanocrystals showed very promising results against A. baumannii; the research focused on treating infected wounds .
Mecanismo De Acción
Target of Action
Kaempferol, a flavonoid from which Kaempferol tetraacetate is derived, has been shown to interact with multiple targets in the body. It has been found to have anti-cancer properties, affecting many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . Specific targets include proteins like AKT1 and MMP9 , and it has also been shown to affect the NLRP3 inflammasome and the CCAAT enhancer binding protein (C/EBP) .
Mode of Action
Kaempferol interacts with its targets leading to various changes. For instance, it has been shown to inactivate the NLRP3 inflammasome, which is responsible for activating caspase-1 and mature IL-1β, thereby leading to an inflammatory response . In adipocytes, kaempferol downregulates C/EBP β and SREBP1c, and upregulates the expression of adipose triglyceride (TAG) lipase (ATGL) to inhibit the accumulation of TAGs .
Biochemical Pathways
Kaempferol affects multiple biochemical pathways. For instance, it has been shown to induce bacterial pathogen resistance by both salicylic acid (SA) and MPK-dependent signaling pathways in Arabidopsis . In cancer cells, it has been found to alter many signaling pathways, resulting in cell growth inhibition and death .
Result of Action
The molecular and cellular effects of kaempferol’s action are diverse. It has been shown to have anti-cancer, antioxidant, anti-inflammatory, antimicrobial, cardioprotective, neuroprotective, antidiabetic, anti-osteoporotic, estrogenic/antiestrogenic, anxiolytic, analgesic, and antiallergic properties . In cancer cells, it results in cell growth inhibition and death .
Action Environment
The action of kaempferol can be influenced by various environmental factors. For instance, the bioavailability of kaempferol can be enhanced by nanoformulation, which can lead to better absorption into the body, better target delivery, and improved therapeutic action against certain diseases .
Safety and Hazards
Propiedades
IUPAC Name |
[4-(3,5,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O10/c1-11(24)29-16-7-5-15(6-8-16)22-23(32-14(4)27)21(28)20-18(31-13(3)26)9-17(30-12(2)25)10-19(20)33-22/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAYHERJWMTSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kaempferol tetraacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does kaempferol tetraacetate interact with biological targets?
A1: While the provided research doesn't focus on kaempferol tetraacetate's direct biological activity, a related compound, kaempferol, is mentioned. [] This suggests that kaempferol tetraacetate might serve as a prodrug, eventually converting to kaempferol in vivo. Further research would be needed to confirm this hypothesis. [] Molecular Docking Study Characterization of Rare Flavonoids at the Nac-Binding Site of the First Bromodomain of BRD4 (BRD4 BD1): https://www.semanticscholar.org/paper/5daf3899a5e6c390df2bff4cfa1b59397609ea55
Q2: What are the possible applications of kaempferol tetraacetate in synthetic chemistry?
A2: Kaempferol tetraacetate can act as a valuable starting material for selectively synthesizing various O-methylated kaempferol derivatives. [] This is achieved through a controlled deacetylation process followed by specific methylation reactions. This strategy offers a route to access a diverse range of kaempferol analogs with potentially distinct biological properties. [] Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates: https://www.semanticscholar.org/paper/ac1d2ee2a6b0f78614f7436567c06e9dd2618ed5
Q3: Are there any computational studies exploring kaempferol derivatives?
A3: Yes, computational docking studies have been conducted using closely related molecules like rare flavonoids, including naringenin triacetate. [] These studies focused on their binding potential within the Nac binding site of the first bromodomain of BRD4 (BRD4 BD1), a protein involved in epigenetic regulation. These findings could provide insights into the potential interactions of kaempferol tetraacetate with similar biological targets. [] Molecular Docking Study Characterization of Rare Flavonoids at the Nac-Binding Site of the First Bromodomain of BRD4 (BRD4 BD1): https://www.semanticscholar.org/paper/5daf3899a5e6c390df2bff4cfa1b59397609ea55
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







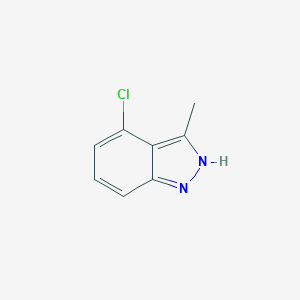
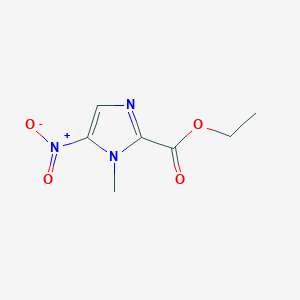
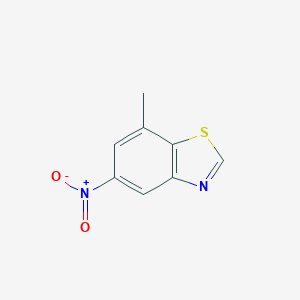

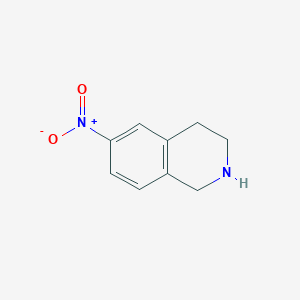
![6-(Bromomethyl)benzo[d]oxazole](/img/structure/B175791.png)
